1-(butan-2-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-(butan-2-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by its unique structure, which includes a butan-2-yl group and a 3-methyl-1-propyl-1H-pyrazol-4-ylmethyl group attached to a pyrazol-3-amine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(butan-2-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common approach is to use a pyrazole derivative as the starting material, which undergoes alkylation and amination reactions to introduce the butan-2-yl and 3-methyl-1-propyl-1H-pyrazol-4-ylmethyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactors to enhance the efficiency and sustainability of the synthesis process . These reactors allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
1-(butan-2-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(butan-2-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Propiconazole: A triazole fungicide with a similar pyrazole structure.
1-(2-hydroxy-2-methyl-propyl)pyrazol-4-yl boronic ester: A boronic ester derivative used in organic synthesis.
Uniqueness
1-(butan-2-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
1856030-20-0 |
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Molecular Formula |
C15H25N5 |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
1-butan-2-yl-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C15H25N5/c1-5-8-19-11-14(13(4)17-19)10-16-15-7-9-20(18-15)12(3)6-2/h7,9,11-12H,5-6,8,10H2,1-4H3,(H,16,18) |
InChI Key |
XPHNVVJHPURDQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNC2=NN(C=C2)C(C)CC |
Origin of Product |
United States |
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